![molecular formula C16H20Se B14331168 [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene CAS No. 106288-34-0](/img/structure/B14331168.png)
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a pentamethylcyclopentadienyl group attached to a benzene ring through a selenium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene typically involves the reaction of pentamethylcyclopentadienyl lithium with selenium dichloride, followed by the addition of phenyl lithium. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Reduced selenium-containing compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can act as a ligand, forming complexes with metal ions and affecting their reactivity and stability.
Comparación Con Compuestos Similares
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene can be compared with other similar compounds, such as:
(Pentamethylcyclopentadienyl)trimethylsilane: Similar in structure but contains silicon instead of selenium.
(Pentamethylcyclopentadienyl)phenylselenium: Contains a phenyl group attached to selenium instead of a benzene ring.
(Pentamethylcyclopentadienyl)selenium chloride: Contains a chloride group attached to selenium.
These comparisons highlight the unique structural and chemical properties of this compound, particularly its potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
106288-34-0 |
|---|---|
Fórmula molecular |
C16H20Se |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)selanylbenzene |
InChI |
InChI=1S/C16H20Se/c1-11-12(2)14(4)16(5,13(11)3)17-15-9-7-6-8-10-15/h6-10H,1-5H3 |
Clave InChI |
ZOPRESPSVLEWEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)[Se]C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)


![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)

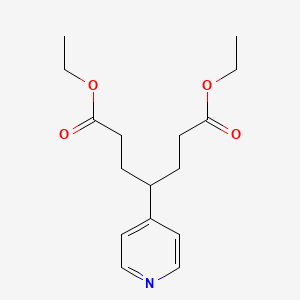

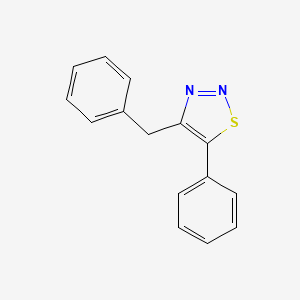
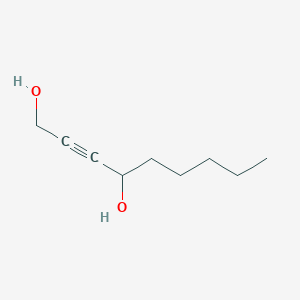

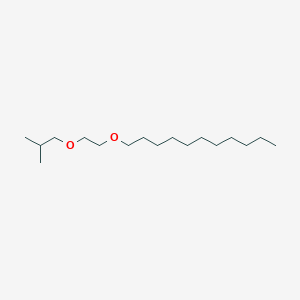
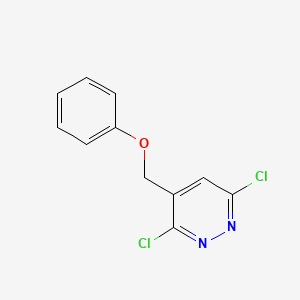
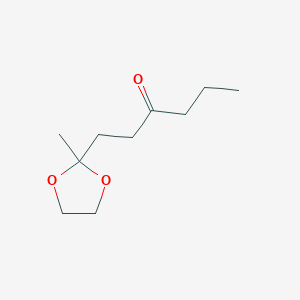
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
